

An In-depth Technical Guide to 2,5-Diethylaniline

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Compound of Interest

Compound Name: 2,5-Diethylaniline

Cat. No.: B12005176

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This technical guide provides a comprehensive overview of **2,5-Diethylaniline**, including its chemical identity, physicochemical properties, and a proposed synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The IUPAC name for the compound is **2,5-diethylaniline**.^[1] It is an aromatic amine with two ethyl substituents on the benzene ring at positions 2 and 5 relative to the amino group.

Synonyms:

- Benzenamine, 2,5-diethyl-^[1]
- CAS Number: 80427-50-5^[1]

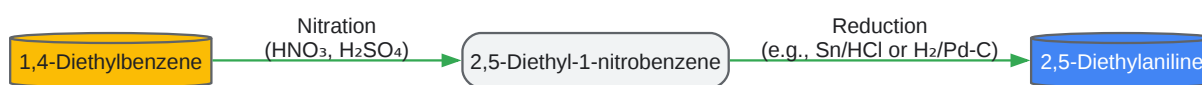
Physicochemical and Computed Properties

A summary of the key quantitative data for **2,5-Diethylaniline** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₅ N	[1]
Molecular Weight	149.23 g/mol	[1]
XLogP3 (Computed)	2.8	[1]
Topological Polar Surface Area (TPSA)	26 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **2,5-Diethylaniline** is not readily available in the public domain. However, a plausible and chemically sound two-step synthesis can be proposed starting from 1,4-diethylbenzene. This proposed pathway involves an electrophilic nitration followed by a reduction of the nitro group.



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Caption: Proposed two-step synthesis of **2,5-Diethylaniline**.

Step 1: Nitration of 1,4-Diethylbenzene (Proposed Protocol)

This step involves the electrophilic aromatic substitution of 1,4-diethylbenzene to introduce a nitro group, yielding 2,5-diethyl-1-nitrobenzene.

Materials:

- 1,4-Diethylbenzene
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice
- Dichloromethane (or other suitable organic solvent)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
- Slowly add 1,4-diethylbenzene to the cooled sulfuric acid while stirring.

- Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Add the nitrating mixture dropwise to the solution of 1,4-diethylbenzene in sulfuric acid, maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
- Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,5-diethyl-1-nitrobenzene.
- The crude product may be purified by column chromatography if necessary.

Step 2: Reduction of 2,5-Diethyl-1-nitrobenzene (Proposed Protocol)

This step involves the reduction of the nitro group of 2,5-diethyl-1-nitrobenzene to an amino group to yield the final product, **2,5-diethylaniline**.

Materials:

- 2,5-Diethyl-1-nitrobenzene
- Tin (Sn) metal or Palladium on Carbon (Pd/C)
- Concentrated Hydrochloric Acid (HCl) (for Sn reduction) or Hydrogen gas (H₂) (for catalytic hydrogenation)
- Sodium Hydroxide (NaOH) solution
- Ethyl acetate (or other suitable organic solvent)

- Brine
- Anhydrous Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Reflux condenser (for Sn/HCl reduction)
- Hydrogenation apparatus (e.g., Parr shaker) (for H_2 /Pd-C reduction)
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

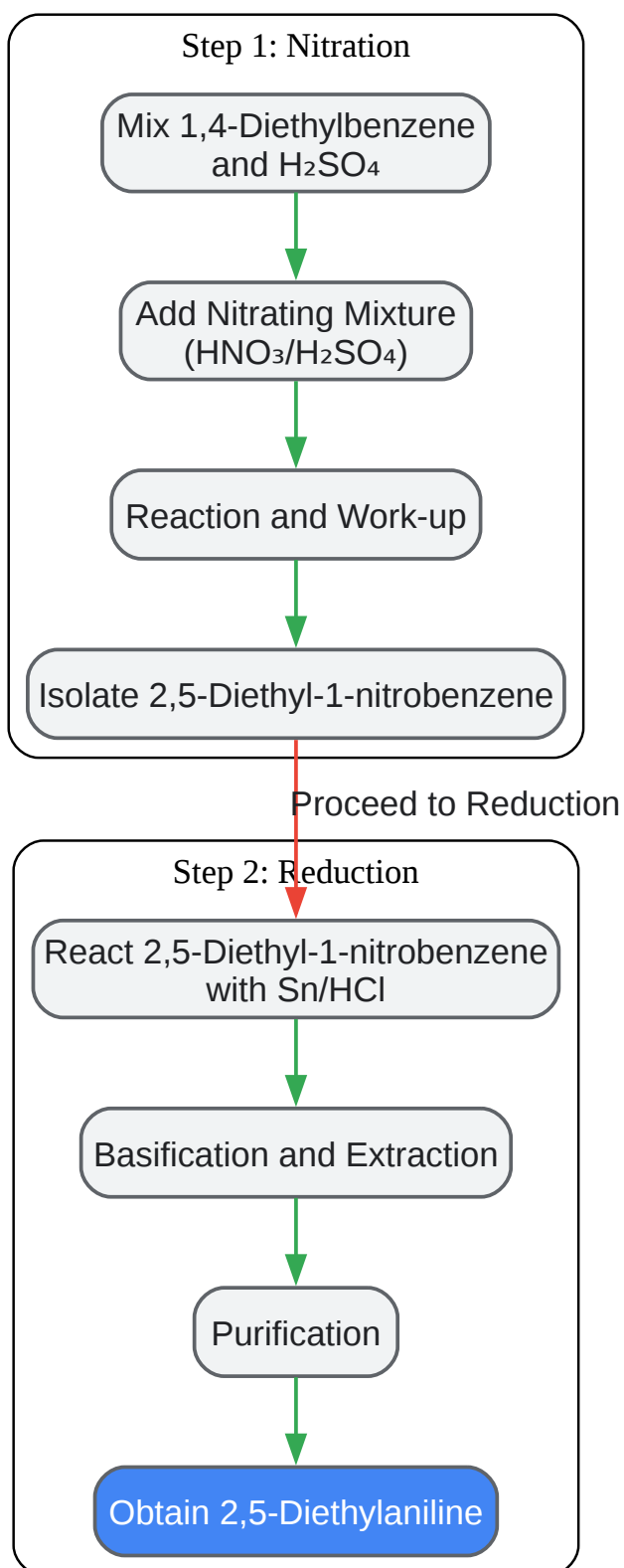
Procedure (using Sn/HCl):

- To a round-bottom flask, add 2,5-diethyl-1-nitrobenzene and tin metal.
- Slowly add concentrated hydrochloric acid. The reaction is exothermic and may require cooling.
- After the initial reaction subsides, heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **2,5-diethylaniline**.

- The product can be further purified by distillation under reduced pressure or column chromatography.

Logical Workflow for Proposed Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of **2,5-Diethylaniline**.



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Caption: Logical workflow for the proposed synthesis of **2,5-Diethylaniline**.

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References

- 1. 2,5-Diethylaniline | C₁₀H₁₅N | CID 11321036 - PubChem [pubchem.ncbi.nlm.nih.gov]
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